N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine
Description
N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine (IUPAC name) is a pyridine-derived amine with two methylamino substituents. Its molecular formula is C₉H₁₅N₃, and it has a molecular weight of 165.24 g/mol (CAS: 51639-58-8) . The compound features a pyridine ring substituted at the 2- and 6-positions:
- A methylamine group (-CH₂NHCH₃) at the 2-position.
- A methylaminomethyl group (-CH₂NHCH₃) at the 6-position.
Properties
IUPAC Name |
N-methyl-1-[6-(methylaminomethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-10-6-8-4-3-5-9(12-8)7-11-2/h3-5,10-11H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZCDQKFQRKZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine typically involves the reaction of 2,6-bis(chloromethyl)pyridine with methylamine in an aqueous medium at room temperature. The reaction proceeds in two stages:
Stage 1: 2,6-bis(chloromethyl)pyridine reacts with methylamine in water at 20°C.
Stage 2: The reaction mixture is treated with sodium hydroxide in water to complete the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce demethylated amines.
Scientific Research Applications
N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
N-Methyl-N-[(2-isopropyl-4-thiazolyl)-methyl]amine
- Molecular Formula : C₈H₁₅N₃S (thiazole core) .
- Key Differences :
- Replaces the pyridine ring with a thiazole ring (containing sulfur and nitrogen).
- Substituted with an isopropyl group at the 2-position of the thiazole.
- Applications : Used in the synthesis of HIV protease inhibitors (e.g., ritonavir) due to its ability to form stable hydrogen bonds with enzyme active sites .
N-Methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine
- Molecular Formula : C₁₁H₁₇N₃ (PubChem CID: 24229485) .
- Key Differences: Contains a pyrrolidine ring (five-membered cyclic amine) at the 6-position of the pyridine. Lacks the methylaminomethyl group at the 6-position.
- Applications : Likely used as a ligand in catalysis or metal coordination due to pyrrolidine’s strong chelating ability .
- Properties: The pyrrolidine group increases lipophilicity (logP ≈ 2.5–3.0), enhancing membrane permeability compared to the target compound’s polar methylamino groups.
2-Methylaminopyridine
N-Methyl-N-[3-(pyridin-2-yloxy)benzyl]amine
- Molecular Formula : C₁₃H₁₄N₂O (CAS: 871825-60-4) .
- Key Differences :
- Incorporates a benzyl group with a pyridyloxy substituent.
- The oxygen atom in the ether linkage alters electronic properties.
- Applications: Potential use in drug discovery for central nervous system targets due to enhanced blood-brain barrier penetration from the benzyl group .
N-Methyl-N-(thieno[2,3-b]pyridin-2-ylmethyl)amine
- Molecular Formula : C₁₀H₁₁N₃S (CAS: N/A) .
- Key Differences: Replaces pyridine with a thienopyridine ring (fused thiophene and pyridine). Sulfur atom introduces additional hydrogen-bond acceptor sites.
- Applications: Potential in optoelectronics or as a kinase inhibitor scaffold due to sulfur’s electronic effects .
- Properties : Thiophene’s electron-rich nature may enhance binding to metal ions or aromatic receptors.
Structural and Functional Analysis
Substituent Effects on Basicity
Coordination Chemistry Potential
- The target compound’s bidentate ligand capability (via pyridine nitrogen and methylamino groups) contrasts with monodentate ligands like 2-methylaminopyridine.
- Thiazole- and thienopyridine-based analogs may exhibit unique metal-binding selectivity due to heteroatom differences .
Biological Activity
N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, with the CAS number 134956-67-5, is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with methyl and methylamino groups. Its molecular formula is C₉H₁₅N₃, and it has a molar mass of 165.24 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃ |
| Molar Mass | 165.24 g/mol |
| Density | 0.995 ± 0.06 g/cm³ |
| Boiling Point | 237.3 ± 30.0 °C (Predicted) |
| pKa | 8.59 ± 0.10 (Predicted) |
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-bis(chloromethyl)pyridine with methylamine in an aqueous medium at room temperature. This process can be summarized in two stages:
- Stage 1: The reaction between 2,6-bis(chloromethyl)pyridine and methylamine occurs in water at approximately 20°C.
- Stage 2: Sodium hydroxide is added to the reaction mixture to complete the synthesis.
This compound acts primarily as a ligand, interacting with specific molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Research Findings
- Anticonvulsant Activity : In studies examining the anticonvulsant properties of related compounds, modifications similar to those in this compound have shown promising results in inhibiting seizure activity (IC50 values reported around M) .
- Enzyme Interactions : The compound has been used in biochemical assays to study enzyme interactions, demonstrating significant binding affinity which may lead to further therapeutic applications .
- Antitumor Activity : Related compounds have exhibited cytotoxic effects against various cancer cell lines, indicating potential for this compound in oncology .
Case Studies
- Insect Growth Regulation : A study on allatostatin analogues highlighted that N-methylation enhances biological activity, suggesting that similar modifications in this compound could improve its efficacy as an insect growth regulator .
- Antibacterial Properties : Research on thiazole-linked compounds has shown that structural modifications can significantly enhance antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound could also exhibit such properties .
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for preparing N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine? A: The compound can be synthesized via reductive amination using methylamine and a pyridine-derived aldehyde (e.g., 6-formylpyridin-2-ylmethyl precursor) with reducing agents like sodium cyanoborohydride. Alternative routes involve nucleophilic substitution of halogenated pyridine intermediates with methylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Solvent choice (e.g., dichloromethane or toluene) and temperature control (room temp to 80°C) are critical for minimizing side reactions.
Advanced Synthesis
Q: How can reaction conditions be optimized to improve yield and purity for this compound? A: Optimize stoichiometric ratios of methylamine to aldehyde precursors (1.2–1.5:1) to drive reductive amination to completion. Use catalytic hydrogenation (H₂/Pd-C) for cleaner reduction compared to NaBH₃CN. Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) for purification. Monitor competing reactions, such as over-alkylation, via TLC or HPLC-MS .
Basic Characterization
Q: What analytical techniques are essential for confirming the structure and purity of this compound? A: Use a combination of:
- ¹H/¹³C NMR : Verify methylene (-CH₂-) and pyridine proton environments (δ 2.5–3.5 ppm for methylamino groups; δ 7.0–8.5 ppm for pyridine).
- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C=N/C-C aromatic vibrations.
- XRD : Resolve crystal structure, particularly for metal-coordinated derivatives .
- Elemental Analysis : Validate C/H/N ratios within ±0.3% of theoretical values.
Advanced Characterization
Q: How can researchers address challenges in characterizing paramagnetic metal complexes of this ligand? A: For paramagnetic species (e.g., Co(II) or Ni(II) complexes), use:
- EPR Spectroscopy : Identify metal oxidation states and ligand-field splitting.
- Magnetic Susceptibility Measurements : Quantify spin states (e.g., high-spin vs. low-spin).
- UV-Vis-NIR : Detect d-d transitions and charge-transfer bands.
- XAS (X-ray Absorption Spectroscopy) : Probe metal coordination geometry .
Biological Activity Screening
Q: What methodologies are used to assess the biological activity of this compound? A: Conduct:
- Enzyme Inhibition Assays : Test against kinases or acetylcholinesterase using fluorescence-based substrates.
- Antimicrobial Screening : Agar diffusion assays (e.g., MIC determination against S. aureus or E. coli).
- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) and confocal microscopy .
Advanced Bioactivity Analysis
Q: How can structure-activity relationships (SAR) be studied for derivatives of this compound? A: Synthesize analogs with substituent variations (e.g., halogenation at pyridine positions, alkyl chain extensions). Evaluate changes in:
- Binding Affinity : Surface plasmon resonance (SPR) or ITC for target proteins.
- Thermodynamic Stability : DSC to assess ligand-receptor complex stability.
- In Vivo Efficacy : Zebrafish or murine models for bioavailability and toxicity .
Coordination Chemistry
Q: What metal ions does this compound coordinate with, and how does this affect its reactivity? A: The pyridine and methylamino groups act as bidentate ligands for transition metals (e.g., Mn(II), Co(II), Ni(II)). Coordination enhances catalytic activity in oxidation reactions (e.g., epoxidation of alkenes) and stabilizes high-oxidation-state metals. Stability constants (log β) can be determined via potentiometric titration .
Computational Modeling
Q: What computational methods predict the compound’s interaction with biological targets? A: Perform:
- Molecular Docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., HIV-1 protease).
- DFT Calculations (Gaussian 16) : Optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
Stability and Degradation
Q: What are the major degradation pathways under physiological conditions? A: The compound undergoes:
- Oxidative Degradation : Catalyzed by cytochrome P450 enzymes, forming N-oxide derivatives.
- Hydrolysis : pH-dependent cleavage of methylamino groups (t₁/₂ ~24 h at pH 7.4). Monitor via LC-MS and stabilize with antioxidants (e.g., ascorbic acid) .
Data Contradictions
Q: How should researchers resolve discrepancies in reported biological activity data? A: Cross-validate using:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
